An In-Depth Technical Guide to Enoxacin-d8: Properties, and Analytical Applications
An In-Depth Technical Guide to Enoxacin-d8: Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enoxacin-d8 is the deuterium-labeled analogue of Enoxacin, a second-generation fluoroquinolone antibiotic. This stable isotope-labeled compound serves as an indispensable internal standard for the quantitative analysis of Enoxacin in complex biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of the chemical properties of Enoxacin-d8, its synthesis, and its application in bioanalytical method development. Furthermore, it delves into the mechanistic pathways of its parent compound, Enoxacin, both as an antibacterial agent and as a modulator of microRNA processing with potential anticancer activities.
Introduction
Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent that has been utilized in the treatment of urinary tract infections and gonorrhea.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] Enoxacin-d8, a deuterated variant of Enoxacin, is chemically and biologically analogous to the parent compound but possesses a higher mass. This key difference allows it to be distinguished from the unlabeled Enoxacin in mass spectrometric analysis, making it an ideal internal standard for pharmacokinetic and metabolic studies.[4]
Chemical and Physical Properties
The chemical and physical properties of Enoxacin-d8 and its parent compound, Enoxacin, are summarized in the table below. The deuteration in Enoxacin-d8 occurs on the piperazinyl ring.[4]
| Property | Enoxacin-d8 | Enoxacin |
| Chemical Name | 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,8-naphthyridine-3-carboxylic acid | 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid[3] |
| CAS Number | 1329642-60-5[5] | 74011-58-8[3] |
| Molecular Formula | C₁₅H₉D₈FN₄O₃[5] | C₁₅H₁₇FN₄O₃[3] |
| Molecular Weight | 328.37 g/mol [5] | 320.32 g/mol [6] |
| Appearance | Off-white to yellow powder | Yellow to off-white powder[7] |
| Melting Point | Not available | 220-224 °C[7] |
| Solubility | Soluble in DMSO and warmed water[4] | Insoluble in water[7] |
| pKa (Strongest Acidic) | Not available | 5.31[2] |
| pKa (Strongest Basic) | Not available | 8.68[2] |
| LogP | Not available | -0.2[2] |
Synthesis and Manufacturing
The synthesis of Enoxacin-d8 involves the incorporation of deuterium atoms into the Enoxacin molecule. While specific, detailed protocols for the commercial synthesis of Enoxacin-d8 are proprietary, the general approach involves the use of a deuterated precursor. The most common strategy is to utilize a deuterated piperazine ring, which is then coupled to the fluoroquinolone core structure.
A plausible synthetic workflow is outlined below:
Mechanism of Action of Enoxacin
Enoxacin exhibits at least two distinct mechanisms of action: its well-established antibacterial activity and a more recently discovered role in modulating microRNA (miRNA) processing, which contributes to its potential anticancer effects.
Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV
As a fluoroquinolone antibiotic, Enoxacin targets bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. By inhibiting these enzymes, Enoxacin introduces double-strand breaks in the bacterial chromosome, leading to cell death.[8]
Anticancer Activity: Enhancement of microRNA Processing
Recent research has unveiled a novel mechanism of action for Enoxacin that contributes to its potential as an anticancer agent. Enoxacin has been shown to enhance the processing of miRNAs by binding to the TAR RNA-binding protein 2 (TRBP).[9] TRBP is a component of the Dicer complex, which is essential for the maturation of miRNAs. By enhancing TRBP's function, Enoxacin promotes the biogenesis of mature miRNAs, some of which act as tumor suppressors.[8][9] This leads to the downregulation of oncogenic proteins and the induction of apoptosis in cancer cells.
Experimental Protocols: Bioanalytical Application of Enoxacin-d8
Enoxacin-d8 is primarily used as an internal standard for the quantification of Enoxacin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.
Sample Preparation: Protein Precipitation
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To 100 µL of plasma sample, add 20 µL of Enoxacin-d8 internal standard working solution (concentration will depend on the specific assay).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
A validated LC-MS/MS method for the simultaneous determination of multiple antibiotics in human plasma can be adapted for Enoxacin.[10]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then re-equilibrating the column.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Enoxacin: The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a characteristic fragment.
-
Enoxacin-d8: The precursor ion would be the protonated deuterated molecule [M+D]⁺, and the product ion would be a corresponding characteristic fragment.
-
-
Instrument Parameters: Capillary voltage, source temperature, desolvation temperature, and collision energies should be optimized for maximum sensitivity.[10]
-
Conclusion
Enoxacin-d8 is a critical tool for researchers and drug development professionals studying the pharmacokinetics and metabolism of Enoxacin. Its stable isotope labeling ensures accurate and precise quantification in complex biological matrices. Understanding the chemical properties of Enoxacin-d8 and the multifaceted mechanisms of its parent compound, Enoxacin, is essential for its effective application in preclinical and clinical research. The methodologies outlined in this guide provide a framework for the robust bioanalytical assessment of Enoxacin, facilitating further investigations into its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Enoxacin - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enoxacin - LKT Labs [lktlabs.com]
- 8. A small molecule enhances RNA interference and promotes microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
